molecular formula C11H13FN2O B4718563 N-cyclobutyl-N'-(4-fluorophenyl)urea

N-cyclobutyl-N'-(4-fluorophenyl)urea

Cat. No.: B4718563
M. Wt: 208.23 g/mol
InChI Key: JRBJGFHXKDCZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-N’-(4-fluorophenyl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclobutyl group and a 4-fluorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N’-(4-fluorophenyl)urea typically involves the reaction of cyclobutylamine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutylamine+4-Fluorophenyl isocyanateN-cyclobutyl-N’-(4-fluorophenyl)urea\text{Cyclobutylamine} + \text{4-Fluorophenyl isocyanate} \rightarrow \text{N-cyclobutyl-N'-(4-fluorophenyl)urea} Cyclobutylamine+4-Fluorophenyl isocyanate→N-cyclobutyl-N’-(4-fluorophenyl)urea

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-cyclobutyl-N’-(4-fluorophenyl)urea may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.

    Agriculture: Urea derivatives, including N-cyclobutyl-N’-(4-fluorophenyl)urea, have been explored for their herbicidal and plant growth-regulating activities.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-cyclobutyl-N’-(4-fluorophenyl)urea can be compared with other similar urea derivatives to highlight its uniqueness:

    N-cyclohexyl-N’-(4-iodophenyl)urea: This compound has a cyclohexyl group instead of a cyclobutyl group and an iodine atom instead of a fluorine atom. The differences in the substituents can lead to variations in biological activity and chemical reactivity.

    N’-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea: This derivative contains a pyridinyl group and a methyl group, which can influence its interaction with biological targets and its overall properties.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new derivatives with enhanced properties.

Properties

IUPAC Name

1-cyclobutyl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-4-6-10(7-5-8)14-11(15)13-9-2-1-3-9/h4-7,9H,1-3H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBJGFHXKDCZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclobutyl-N'-(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-cyclobutyl-N'-(4-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
N-cyclobutyl-N'-(4-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclobutyl-N'-(4-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclobutyl-N'-(4-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
N-cyclobutyl-N'-(4-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.